molecular formula C14H12BrN5O3S2 B2719143 N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 501111-97-3

N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No. B2719143
CAS RN: 501111-97-3
M. Wt: 442.31
InChI Key: FPKXACRVVIBRQT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H12BrN5O3S2 and its molecular weight is 442.31. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on the synthesis and crystal structure analysis of various thiazolidinone derivatives. The interest in these compounds arises from their potential as frameworks for developing new pharmacological agents. Studies detail the synthesis routes and crystal structures, providing insights into the molecular configurations that might influence biological activity (Galushchinskiy et al., 2017).

Antimicrobial Activity

Several studies have synthesized new thiazolidinone derivatives and evaluated their antimicrobial efficacy against a variety of bacterial and fungal strains. The compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Incerti et al., 2017), (Fuloria et al., 2014).

Anti-inflammatory Activity

Research into thiazolidinone derivatives has also explored their anti-inflammatory properties. Compounds have been synthesized with the aim of investigating their efficacy in reducing inflammation, with some derivatives showing significant activity in preclinical models. This highlights the potential of thiazolidinone derivatives in the development of new anti-inflammatory drugs (Sunder et al., 2013).

Anticancer Potential

The anticancer activities of thiazolidinone derivatives have been evaluated, with some compounds demonstrating inhibitory effects on various cancer cell lines. This suggests the potential utility of these compounds in cancer treatment, warranting further investigation to fully understand their mechanisms of action and to optimize their anticancer properties (Kaminskyy et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKXACRVVIBRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)/NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

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